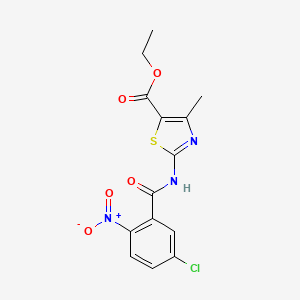
Ethyl 2-(5-chloro-2-nitrobenzamido)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: . It is known for its complex structure, which includes a thiazole ring, a nitrobenzamide group, and an ethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to form 5-chloro-2-nitrobenzoic acid, which is then converted to its corresponding amide. This amide is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted products .
科学的研究の応用
ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring and the benzamide group also play crucial roles in its activity by binding to specific enzymes or receptors.
類似化合物との比較
- ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Comparison: Compared to these similar compounds, ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C14H12ClN3O5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)9-6-8(15)4-5-10(9)18(21)22/h4-6H,3H2,1-2H3,(H,16,17,19) |
InChIキー |
XGBSZSUQUAZSMW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680853.png)
![Methyl [5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11680854.png)
![(2Z,5Z)-5-(3,4-dichlorobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11680866.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680873.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11680881.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11680883.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680891.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11680895.png)
![4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate](/img/structure/B11680901.png)
![ethyl 4-({(2Z)-3-methyl-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11680909.png)
![N-tert-butyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11680914.png)
![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680922.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11680929.png)
![ethyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680937.png)
